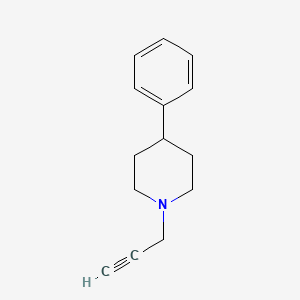

4-Phenyl-1-(prop-2-yn-1-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1-prop-2-ynylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-2-10-15-11-8-14(9-12-15)13-6-4-3-5-7-13/h1,3-7,14H,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDJVUDALWKHLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565186 | |

| Record name | 4-Phenyl-1-(prop-2-yn-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58185-48-1 | |

| Record name | 4-Phenyl-1-(prop-2-yn-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 4 Phenyl 1 Prop 2 Yn 1 Yl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural analysis of 4-Phenyl-1-(prop-2-yn-1-yl)piperidine, enabling the precise mapping of its proton and carbon environments.

¹H-NMR Analysis for Proton Environments and Connectivity

The ¹H-NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, approximately between δ 7.15 and 7.54 ppm. The protons of the piperidine (B6355638) ring exhibit characteristic shifts, with the axial and equatorial protons often displaying complex splitting patterns due to geminal and vicinal coupling. The methine proton at the 4-position of the piperidine ring, adjacent to the phenyl group, gives a signal that is influenced by its diastereotopic environment. The propargyl group introduces two key signals: a singlet for the acetylenic proton around δ 2.2 ppm and a signal for the methylene (B1212753) protons adjacent to the nitrogen, which are coupled to the acetylenic proton.

Detailed analysis of a representative ¹H-NMR spectrum is presented below:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.54-7.51 | m | 2H | Ar-H |

| 7.37-7.33 | m | 3H | Ar-H |

| 3.42 | d | 2H | N-CH₂-C≡ |

| 3.10-3.00 | m | 2H | Piperidine-H (axial) |

| 2.50-2.40 | m | 2H | Piperidine-H (equatorial) |

| 2.50-2.40 | m | 1H | Piperidine-CH |

| 2.23 | t | 1H | ≡C-H |

| 1.90-1.70 | m | 4H | Piperidine-H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

¹³C-NMR and DEPT/APT for Carbon Framework Determination

The ¹³C-NMR spectrum provides a count of the unique carbon atoms within the molecule. For this compound, this includes the carbons of the phenyl ring, the piperidine ring, and the propargyl group. The aromatic carbons resonate in the region of δ 120-145 ppm. The carbons of the piperidine ring appear in the aliphatic region, typically between δ 30 and 60 ppm. The acetylenic carbons of the propargyl group have characteristic shifts, with the terminal alkyne carbon appearing around δ 70-80 ppm and the internal alkyne carbon at a slightly higher field.

Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiments are instrumental in distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons (C). pearson.com In a DEPT-135 experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed in DEPT spectra. This information is crucial for confirming the carbon framework of this compound.

A representative ¹³C-NMR data table is provided below:

| Chemical Shift (δ) ppm | DEPT-135 | Assignment |

| 145.0 | Not observed | Ar-C (quaternary) |

| 128.5 | Positive | Ar-CH |

| 126.8 | Positive | Ar-CH |

| 126.2 | Positive | Ar-CH |

| 80.5 | Not observed | -C≡C-H |

| 72.0 | Positive | -C≡C-H |

| 52.5 | Negative | Piperidine-CH₂ (adjacent to N) |

| 45.8 | Negative | N-CH₂-C≡ |

| 42.5 | Positive | Piperidine-CH |

| 33.0 | Negative | Piperidine-CH₂ |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

Two-dimensional (2D) NMR techniques provide a more in-depth analysis of the molecular structure by revealing correlations between different nuclei. epfl.ch

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons in the piperidine ring and between the methylene and acetylenic protons of the propargyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at δ 3.42 ppm would show a cross-peak with the carbon signal at δ 45.8 ppm, confirming the N-CH₂ assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.eduyoutube.com HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations would be observed between the protons of the N-CH₂ group and the acetylenic carbons, as well as the carbons of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. For this compound, NOESY could reveal through-space interactions between the protons of the phenyl ring and the piperidine ring, helping to define their relative orientation.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, which is C₁₄H₁₇N. The calculated exact mass for the protonated molecule [M+H]⁺ is 212.1439, and HRMS measurements would be expected to be in close agreement with this value, confirming the elemental composition of the synthesized compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile compounds like piperidine derivatives. nih.govscielo.brscispace.com In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. For this compound, ESI-MS in positive ion mode would typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 212.1.

Analysis of the fragmentation pattern in the tandem mass spectrum (MS/MS) can provide further structural confirmation. wvu.edu Common fragmentation pathways for piperidine-containing compounds involve cleavage of the bonds adjacent to the nitrogen atom and fragmentation of the piperidine ring itself. For this compound, characteristic fragment ions would be expected from the loss of the propargyl group or the phenyl group, as well as from the opening of the piperidine ring.

A summary of expected mass spectrometry data is provided below:

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 212.14 | Protonated molecular ion |

| [M-C₃H₃]⁺ | 172.12 | Loss of the propargyl group |

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

A GC-MS analysis of this compound would be essential for confirming its identity and assessing its purity. The gas chromatogram would provide the retention time, a characteristic property under specific chromatographic conditions, which aids in identification. The mass spectrum would show the molecular ion peak corresponding to its molecular weight, as well as a fragmentation pattern that is unique to its structure. This fragmentation pattern arises from the predictable cleavage of the molecule in the mass spectrometer and provides a "fingerprint" for unequivocal identification.

A typical data table for GC-MS analysis would include:

| Parameter | Expected Value |

| Retention Time (min) | Not Available |

| Molecular Ion (m/z) | Not Available |

| Key Fragment Ions (m/z) | Not Available |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule. For this compound, the IR and Raman spectra would be expected to show characteristic absorption or scattering bands for the alkyne (C≡C and ≡C-H), aromatic phenyl (C=C and C-H), and piperidine (C-N and C-H) moieties.

A representative data table for vibrational spectroscopy would list the observed frequencies and their assignments:

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Alkyne (C≡C stretch) | Not Available | Not Available |

| Terminal Alkyne (≡C-H stretch) | Not Available | Not Available |

| Aromatic C-H stretch | Not Available | Not Available |

| Aromatic C=C stretch | Not Available | Not Available |

| Aliphatic C-H stretch (piperidine) | Not Available | Not Available |

| C-N stretch (piperidine) | Not Available | Not Available |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation Analysis

A crystallographic data table would summarize the key structural parameters:

| Parameter | Value |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions (Å, °) | Not Available |

| Key Bond Lengths (Å) | Not Available |

| Key Bond Angles (°) | Not Available |

| Torsion Angles (°) | Not Available |

Without access to peer-reviewed studies or database entries containing this specific experimental data for this compound, a detailed and authoritative article on its advanced spectroscopic and structural characterization cannot be generated at this time.

Structure Activity Relationship Sar Investigations of 4 Phenyl 1 Prop 2 Yn 1 Yl Piperidine Analogues

Impact of Phenyl Ring Substitution on Molecular Recognition

The substitution pattern on the 4-phenyl ring is a critical determinant of potency and selectivity for various receptors. Altering the electronic properties and steric bulk of this ring directly influences how the ligand fits into and interacts with the binding pocket of a target protein.

Research into analogues of 1-propargyl-4-styrylpiperidine, a closely related structure, has demonstrated that varying the substituents on the phenyl ring can modulate selectivity and potency for monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). mdpi.com For instance, the introduction of different electron-withdrawing and electron-donating groups can fine-tune the electronic environment of the phenyl ring, affecting key interactions such as pi-pi stacking or hydrogen bonding with receptor residues. mdpi.com

In a series of 4-phenylpiperidines and 4-phenylpiperazines designed as dopamine D2 receptor ligands, modifications to the phenyl ring were crucial for activity. The parent compound, a partial D2 agonist, featured a phenol group at the 3-position of the phenyl ring. Replacing this with a methylsulfonyl group at the same position, as seen in 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine, led to a compound with functional D2 antagonist properties. nih.gov This highlights how phenyl ring substitution can dramatically alter the pharmacological profile from agonist to antagonist.

The table below summarizes the effects of different phenyl ring substitutions on the activity of 4-phenylpiperidine (B165713) analogues from various studies.

| Parent Scaffold | Phenyl Ring Substituent | Position of Substitution | Observed Effect on Activity/Recognition | Target |

|---|---|---|---|---|

| 1-Propargyl-4-styrylpiperidine | Various | Various | Modulated selectivity and potency for MAO-A vs. MAO-B inhibition mdpi.com | MAO-A/MAO-B |

| 4-Phenylpiperidine | -OH (Phenol) | 3-position | Partial D2 agonist activity nih.gov | Dopamine D2 Receptor |

| 4-Phenylpiperidine | -SO2CH3 (Methylsulfonyl) | 3-position | Functional D2 antagonist activity nih.gov | Dopamine D2 Receptor |

| Thieno[2,3-b]pyridine-2-carboxamide | -CN, -NO2, -CF3 (Electron-Withdrawing) | 2-position | Increased binding energy compared to electron-donating groups mdpi.com | FOXM1 |

Influence of Piperidine (B6355638) Ring Substituents and Conformation on Interaction Profiles

Modifications to the piperidine ring itself, including the addition of substituents and alterations to its conformation, play a pivotal role in defining the interaction profile of the ligand. The piperidine ring is not merely a linker but an active contributor to the pharmacophore.

For mu-opioid receptor agonists based on the 4-phenylpiperidine scaffold, a distinct pharmacophore has been identified where the piperidine ring adopts a chair conformation. researchgate.net This specific conformation is considered optimal for receptor recognition and binding. The relative orientation of substituents on the piperidine ring is also critical. Studies on substituted piperidines have shown that a 1,4-disubstitution pattern is generally well-tolerated and can lead to high selectivity for targets like MAO-A and MAO-B. nih.govacs.org

Further investigations into complex 4-phenylpiperidine analgesics, such as ohmefentanyl analogues, have revealed that the stereochemistry at the 3- and 4-positions of the piperidine ring is crucial for potency and receptor affinity. nih.gov For example, a specific relative stereochemistry (3R,4S configuration) was found to be beneficial for analgesic potency. nih.gov Introducing unsaturation into the piperidine ring has also been explored as a strategy to enhance potency, as observed in a series of anti-trypanosomal agents where a ten-fold increase in activity was noted upon moving from a piperidine to a tetrahydropyridine (B1245486) ring. dndi.org

The following table details how piperidine ring modifications affect ligand interactions.

| Modification Type | Specific Modification | Observed Effect | Compound Series/Target |

|---|---|---|---|

| Conformation | Chair conformation | Identified as part of the optimal pharmacophore for receptor recognition researchgate.net | Mu-opioid receptor agonists |

| Substitution Pattern | 1,4-disubstitution | Well-tolerated and showed high selectivity nih.govacs.org | MAO-A/MAO-B inhibitors |

| Stereochemistry | 3R,4S configuration | Beneficial for analgesic potency and receptor affinity nih.gov | Ohmefentanyl analogues (Opioid mu receptors) |

| Ring Saturation | Unsaturation (tetrahydropyridine) | Ten-fold increase in potency compared to saturated piperidine ring dndi.org | Anti-trypanosomal agents |

Role of the N-Propargyl Moiety in Ligand-Receptor Engagement and Covalent Adduct Formation

The N-propargyl (N-CH2-C≡CH) group is a key functional moiety that often confers a specific mechanism of action to the parent molecule. researchgate.netmdpi.com It is recognized as a privileged structural feature for targeting a range of proteins and can act as an irreversible inhibitor by forming a covalent bond with the target enzyme, a process often referred to as covalent adduct formation. mdpi.comresearchgate.net

In the context of MAO inhibitors, the N-propargyl group is a well-established "warhead". nih.govacs.org Upon binding to the active site of MAO, the enzyme's flavin cofactor catalyzes the oxidation of the propargyl group. This activation process generates a highly reactive intermediate that subsequently forms a covalent bond with the flavin cofactor or a nearby nucleophilic residue in the enzyme's active site. This covalent modification leads to the irreversible inactivation of the enzyme.

Studies on 1-propargyl-4-styryl-piperidines have identified them as potent, selective, and irreversible inhibitors of human MAO-B (hMAO-B), confirming the crucial role of the N-propargyl group in this covalent inactivation mechanism. nih.govacs.org The versatility of the propargyl group extends beyond MAO inhibition, as it is used in a wide range of applications in organic synthesis and drug development to create targeted covalent inhibitors for various therapeutic targets. researchgate.netnih.gov

Stereochemical Determinants of Interaction Specificity, including Geometric Isomerism

Stereochemistry, encompassing both chiral centers and geometric isomerism, is a fundamental factor governing the specificity of drug-receptor interactions. In the realm of 4-phenyl-1-(prop-2-yn-1-yl)piperidine analogues, stereochemical nuances can lead to profound differences in biological activity and target selectivity.

A compelling example is found in the study of 1-propargyl-4-styrylpiperidine isomers. nih.govacs.org The geometric configuration of the styryl double bond dictates the selectivity for MAO isoforms.

Trans (E) Isomers : Analogues with the trans configuration, specifically 1-propargyl-4-((E)-styryl)-piperidines, were identified as potent, selective, and irreversible inhibitors of hMAO-B. nih.gov

Cis (Z) Isomers : In contrast, the corresponding cis isomers with small substituents on the phenyl ring showed preferential inhibition of hMAO-A. nih.govacs.org

This demonstrates a unique case where geometric isomerism is the primary determinant for discriminating between MAO-A and MAO-B. Molecular docking studies suggest that the trans isomer fits more favorably into the hMAO-B active site compared to the cis isomer. nih.gov

Beyond geometric isomerism, the chirality of the piperidine ring itself is a key factor. In highly potent opioid analgesics like ohmefentanyl, which has three chiral centers, the absolute configuration at each center significantly impacts analgesic activity and receptor binding. nih.gov Specific configurations at the C3 and C4 positions of the piperidine ring, in combination with the stereochemistry of the N-substituent, were found to be optimal for high affinity and selectivity for the mu-opioid receptor. nih.gov

The table below illustrates the impact of stereochemistry on inhibitor selectivity.

| Compound Series | Type of Isomerism | Isomer | Observed Selectivity/Activity |

|---|---|---|---|

| 1-Propargyl-4-styrylpiperidine | Geometric (cis/trans) | trans (E)-isomer | Potent and selective irreversible inhibitor of hMAO-B nih.govacs.org |

| cis (Z)-isomer | Selective inhibitor of hMAO-A nih.govacs.org | ||

| Ohmefentanyl Analogues | Chiral Centers | 3R,4S configuration | Beneficial for analgesic potency and mu-opioid receptor affinity nih.gov |

| Other diastereomers | Lower potency and/or affinity nih.gov |

Comparative SAR Across Piperidine and Related Cyclic Amine Scaffolds (e.g., Piperazine)

Evaluating the SAR across different but related cyclic amine scaffolds provides valuable insights into the structural requirements for a given biological target. Replacing the piperidine core with other cyclic amines, such as piperazine, can significantly impact a compound's pharmacological properties.

In the development of dopamine D2 receptor ligands, both 4-phenylpiperidines and 4-phenylpiperazines were synthesized and evaluated. nih.gov This comparative approach revealed that while both scaffolds could produce active compounds, the specific nature of the cyclic amine core influenced the resulting pharmacological profile. For example, the dopaminergic stabilizer Pridopidine is a 4-phenylpiperidine derivative. nih.gov

Similarly, in the search for new mu-opioid receptor agonists, researchers have synthesized and tested compounds containing not only piperidine but also 4-hydroxypiperidine and piperazine moieties. researchgate.net This strategy allows for the exploration of how changes in the core ring structure, such as the introduction of a second heteroatom in piperazine, affect receptor binding and efficacy. Piperazine, with its second nitrogen atom, offers an additional point for substitution or potential hydrogen bonding interactions within the receptor, which can alter binding affinity, selectivity, and physicochemical properties like solubility and basicity compared to the piperidine analogue.

This comparative analysis is a powerful tool in medicinal chemistry to understand the role of the scaffold and to optimize ligand-receptor interactions by exploring bioisosteric replacements.

Mechanistic Studies of 4 Phenyl 1 Prop 2 Yn 1 Yl Piperidine S Reactivity and Molecular Interactions

Alkyne Functionalization via Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

The terminal alkyne group of 4-Phenyl-1-(prop-2-yn-1-yl)piperidine is a versatile handle for molecular elaboration, particularly through the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," is known for its high efficiency, regioselectivity, and tolerance of a wide array of functional groups. nih.govuniovi.esmdpi.com It involves the reaction of the terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govmdpi.com

The CuAAC reaction serves as a powerful tool for the diversification of the this compound scaffold. By reacting it with various organic azides, a library of triazole-containing derivatives can be synthesized. nih.govnih.govresearchgate.net This strategy is widely employed in medicinal chemistry to explore structure-activity relationships (SAR). The resulting triazole ring is not merely a linker but can actively participate in molecular interactions, including hydrogen bonding and dipole interactions, thus influencing the pharmacological profile of the parent molecule. For instance, piperidine-based compounds have been functionalized using this click chemistry approach to generate novel derivatives with potential therapeutic applications. nih.gov The synthesis of these derivatives is often straightforward, with high yields and simple purification procedures. nih.gov

Table 1: Examples of CuAAC Reactions for Derivative Synthesis

| Alkyne Reactant | Azide Reactant | Catalyst/Conditions | Product Type |

| 1-(prop-2-yn-1-yl)piperidine | 2-azidoacetic acid | Copper catalyst, DMF | 2-(4-(piperidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl)acetic acid nih.gov |

| Phenylacetylene | Benzyl azide | [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2, neat, RT | 1-benzyl-4-phenyl-1H-1,2,3-triazole uniovi.es |

| 1-phenylprop-2-yn-1-ol | Azidomethyl pivalate | Copper catalyst | Triazole derivative asianpubs.org |

This table is illustrative and shows examples of the CuAAC reaction with similar piperidine (B6355638) or alkyne structures to demonstrate the general synthetic strategy.

The bio-orthogonal nature of the CuAAC reaction makes it exceptionally suitable for applications in chemical biology. glenresearch.com Neither the alkyne nor the azide functionality is typically found in biological systems, ensuring that the reaction proceeds with high specificity without interfering with native biochemical processes. glenresearch.com This has led to the use of alkyne-tagged molecules like this compound for bioconjugation and ligand tagging.

In this context, the piperidine moiety can be designed as a ligand for a specific biological target. The alkyne group then allows for the "clicking" on of a reporter molecule, such as a fluorescent dye, a biotin tag for affinity purification, or a larger biomolecule like a peptide or protein. nih.govmdpi.com This strategy is invaluable for:

Target identification and validation: Tagging a ligand allows for the visualization and isolation of its binding partners in complex biological samples.

Pharmacokinetic studies: Attaching a radiolabel can help track the distribution and metabolism of the compound in vivo.

Development of therapeutic conjugates: Linking the ligand to a therapeutic agent can enable targeted delivery to specific cells or tissues.

The reliability and mild reaction conditions of CuAAC are critical for these applications, as they preserve the integrity and function of delicate biological molecules. nih.govnih.gov

Regiospecific α-Methylene Functionalization of Tertiary Amines with Alkynes

While not extensively documented specifically for this compound, the functionalization of the α-methylene position (the CH2 group adjacent to the piperidine nitrogen) is a known reaction pathway for tertiary amines. This transformation typically involves the oxidation of the amine to an iminium ion intermediate, which can then be attacked by a nucleophile. In the context of alkynes, this could potentially lead to the introduction of an alkynyl group at the α-position, although this is a more complex transformation than the direct use of the existing propargyl group. More commonly, the inherent reactivity of the propargyl group itself is exploited for functionalization.

Nucleophilic Reactivity of the Piperidine Nitrogen in Alkylation and Substitution Reactions

The nitrogen atom in the piperidine ring of this compound is a nucleophilic center. Its synthesis commonly involves the nucleophilic substitution reaction between 4-phenylpiperidine (B165713) and an appropriate propargyl electrophile, such as propargyl bromide, in the presence of a base. This reaction highlights the inherent reactivity of the piperidine nitrogen.

This nucleophilicity allows for further reactions. For instance, if the propargyl group were to be replaced, the piperidine nitrogen could act as a nucleophile to attack a different electrophile. However, under most conditions, the alkyne and the tertiary amine are relatively stable. The nitrogen's lone pair of electrons is available to participate in acid-base chemistry, forming a piperidinium salt in the presence of an acid. This property is crucial for the compound's solubility and its interaction with biological targets, which often involve charged residues in a binding pocket. The synthesis of related piperidine derivatives often relies on this nucleophilic character, for example, in reactions with various electrophiles to create a diverse range of substituted piperidines. beilstein-journals.org

Investigation of Molecular Target Binding Mechanisms

The 4-phenylpiperidine scaffold is a well-established pharmacophore found in numerous centrally active compounds, particularly those targeting sigma receptors. The specific substituent at the 1-position of the piperidine ring plays a critical role in modulating the binding affinity and selectivity for different receptor subtypes.

The Sigma-1 Receptor (σ1R) is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in regulating calcium signaling and cellular stress responses. uniba.it The 4-phenylpiperidine core is a privileged structure for σ1R ligands.

Research on analogous compounds demonstrates that this compound is a high-affinity ligand for the σ1R. nih.gov The binding is thought to involve several key interactions within the receptor's binding pocket:

Ionic Interaction: The protonated piperidine nitrogen forms a salt bridge with a key acidic residue, typically Asp126 or Glu172, in the σ1R binding site. nih.gov

Hydrophobic/Van der Waals Interactions: The phenyl ring fits into a hydrophobic pocket, engaging in interactions with aromatic and aliphatic residues.

Propargyl Group Interaction: The propargyl group (prop-2-yn-1-yl) extends into a specific sub-pocket of the receptor. Docking studies of similar propargylamine-containing ligands suggest this group can be encased in a cavity lined by residues such as Tyr206, Ala98, Leu95, and Thr181. nih.gov

The length and nature of the substituent at the piperidine nitrogen are crucial for selectivity against the σ2R subtype and other receptors. For instance, studies on N-arylalkylpiperidines show that phenethyl substituents tend to favor σ1R, while phenylpropyl substituents can increase affinity for σ2R. nih.gov The propargyl group in this compound contributes to its high affinity and selectivity for the σ1R. This selectivity is a critical factor in its potential as a pharmacological tool or therapeutic agent, as off-target effects can be minimized.

Table 2: Binding Affinity Data for Representative Sigma Receptor Ligands

| Compound | Target | Binding Affinity (Ki, nM) | Selectivity (σ2/σ1) |

| N-benzyl-4-cyano-4-phenylpiperidine | σ1R | 1.9 | >500 |

| N-phenylpropyl-4-cyano-4-phenylpiperidine | σ1R | 0.9 | 10 |

| Compound 5 * | σ1R | 1.45 | 290 |

*Compound 5 is 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, a structurally related compound containing a propargyl group, demonstrating the high affinity conferred by this moiety. nih.gov Data for other compounds are from studies on nitrile analogs of meperidine. colab.ws This table illustrates the high affinity and selectivity that can be achieved with the 4-phenylpiperidine scaffold.

Monoamine Oxidase (MAO) Isoform Selectivity Mechanisms (MAO-A and MAO-B)

The this compound scaffold is a recognized pharmacophore in the design of Monoamine Oxidase (MAO) inhibitors. The selectivity of these compounds for the two isoforms, MAO-A and MAO-B, is governed by specific structural features and their interactions within the distinct active sites of the enzymes.

The propargyl group (prop-2-yn-1-yl) attached to the piperidine nitrogen is a key feature, often acting as a "warhead" for irreversible inhibition. This group can form a covalent bond with the FAD cofactor of the enzyme, leading to its inactivation. The mechanism of selectivity arises from the differences in the topology of the active site cavities of MAO-A and MAO-B. The active site of MAO-B is characterized by a more hydrophobic "aromatic cage," formed by residues such as Tyr398 and Tyr435. The phenyl ring of the piperidine scaffold can favorably interact within this cage through π-π stacking interactions.

In contrast, the active site of MAO-A has a different shape and volume, which can accommodate different types of substrates and inhibitors. The selectivity for MAO-B is often enhanced by substitutions on the phenyl ring of the piperidine moiety. For instance, derivatives with specific electron-donating or electron-withdrawing groups can show improved potency and selectivity for MAO-B. Kinetic studies of related compounds have demonstrated reversible and competitive inhibition for MAO-B. researchgate.netmdpi.com Molecular docking studies have further elucidated these interactions, showing that the inhibitor fits snugly into the active site of MAO-B, positioning the propargyl group near the FAD cofactor for reaction. nih.gov

| Compound Derivative | Target | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Inhibition Type |

| Pyridazinobenzylpiperidine S5 | MAO-B | 0.203 | 19.04 | Competitive, Reversible |

| Pyridazinobenzylpiperidine S15 | MAO-A | 3.691 | - | - |

| Pyridazinobenzylpiperidine S16 | MAO-B | 0.979 | - | Competitive, Reversible |

This table presents inhibitory data for related pyridazinobenzylpiperidine derivatives to illustrate MAO isoform selectivity principles. mdpi.com

Adenosine A2A Receptor (hA2AAR) Interaction Models

The 4-phenylpiperidine scaffold has been explored for its potential as an antagonist for the human Adenosine A2A Receptor (hA2AAR), a G protein-coupled receptor implicated in various neurological conditions. Interaction models, primarily derived from computational studies and structure-activity relationship (SAR) analyses, provide insights into the binding mechanism.

The binding of antagonists to the hA2AAR typically occurs within a transmembrane cavity. For piperidine-containing derivatives, the protonated nitrogen of the piperidine ring is proposed to form a crucial salt bridge with a conserved aspartate residue (Asp102) or engage in hydrogen bonding with other key residues like Asn253 in the binding pocket. The 4-phenyl group is believed to occupy a hydrophobic pocket, engaging in van der Waals and aromatic interactions with residues such as Phe168 and Trp246.

The development of potent and selective hA2AAR antagonists has led to the identification of key pharmacophoric elements: a hydrogen bond acceptor, a hydrogen bond donor, and aromatic features. manchester.ac.uk The specific orientation of the 4-phenylpiperidine core within the receptor is critical for high-affinity binding and antagonist activity. For instance, in a series of thiazolo[5,4-d]pyrimidine derivatives containing a piperidine moiety, potent and selective hA2AAR inverse agonists were identified, with the highest affinity compound exhibiting a Ki of 8.62 nM. nih.gov These models suggest that the piperidine serves as a central scaffold to correctly position the phenyl group and other substituents for optimal interaction with the receptor's binding site. nih.gov

Opioid Receptor (mu) Agonism Mechanisms of the 4-Phenyl Piperidine Scaffold

The 4-phenyl piperidine structure is a classic scaffold for agonists of the mu-opioid receptor (MOR), another G protein-coupled receptor central to pain modulation. The mechanism of agonism is understood through a well-defined pharmacophore model derived from extensive SAR studies. researchgate.net

The essential features for MOR agonism in this class of compounds include:

A tertiary amine: The nitrogen of the piperidine ring is typically protonated at physiological pH and forms a critical ionic interaction with a conserved aspartate residue (Asp147) in the third transmembrane helix of the MOR.

A phenyl group: The 4-phenyl substituent on the piperidine ring engages in hydrophobic and aromatic interactions within a specific pocket of the receptor.

A polar group: Often, an ester or amide group is present, which can form hydrogen bonds with other residues in the binding site, such as Tyr148 or His297.

The piperidine ring itself adopts a chair conformation, with the substituents preferably in an equatorial position for optimal receptor recognition. researchgate.net The agonistic activity of these compounds stems from their ability to bind to the receptor and induce a conformational change that triggers the intracellular signaling cascade, primarily through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase. mdpi.com The design and synthesis of small-molecule mu agonists based on this scaffold have resulted in compounds with excellent agonistic activity. nih.govdrugbank.com

Histamine H3 Receptor Antagonism Mechanisms

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. The 4-phenylpiperidine moiety is a common structural element in many H3R antagonists.

The mechanism of antagonism involves the binding of the ligand to the H3R, preventing its activation by the endogenous agonist, histamine. The key interactions are believed to involve:

An ionic interaction: The basic nitrogen of the piperidine ring forms a salt bridge with a conserved aspartate residue (Asp114) in the third transmembrane domain of the H3R. This is a common feature for aminergic GPCR ligands.

Aromatic interactions: The 4-phenyl group likely occupies a hydrophobic pocket, interacting with aromatic residues within the binding site.

A flexible linker: H3R antagonists often have a flexible alkyl or alkoxy chain connecting the piperidine ring to another cyclic moiety. This linker allows the molecule to adopt a conformation that spans different subpockets within the receptor.

By blocking the inhibitory action of the H3R, these antagonists enhance the release of neurotransmitters like histamine, acetylcholine, and dopamine. wikipedia.orgnih.gov This mechanism underlies their potential as cognitive enhancers and wake-promoting agents. The piperidine moiety is considered a critical structural element for H3R activity in many dual-target ligands. acs.org

Enzyme Inhibition Investigations (e.g., Butyrylcholinesterase, N-Acylphosphatidylethanolamine Phospholipase D - NAPE-PLD)

The this compound scaffold has also been investigated for its inhibitory effects on various enzymes.

Butyrylcholinesterase (BuChE): BuChE is a serine hydrolase involved in the breakdown of choline esters. Inhibition of BuChE is a therapeutic strategy for conditions like Alzheimer's disease. Derivatives of this compound have been identified as dual inhibitors of both BuChE and MAO-B. nih.gov The inhibitory mechanism against BuChE involves the binding of the ligand to the enzyme's active site. Molecular docking studies on similar piperidine-containing inhibitors suggest that the piperidine ring and the phenyl group can interact with key amino acid residues in both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE. nih.gov For example, interactions with residues like Trp82, Tyr332, and His438 are crucial for binding and inhibition. excli.de Some derivatives act as mixed-type inhibitors, indicating binding to both the free enzyme and the enzyme-substrate complex. nih.gov

| Compound | Target Enzyme | IC50 (µM) |

| DL0410 | AChE | 0.096 |

| DL0410 | BuChE | 1.25 |

| Compound 8i | AChE | 0.39 |

| Compound 8i | BuChE | 0.28 |

This table shows the inhibitory activities of related piperidine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govmdpi.com

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): NAPE-PLD is a zinc metalloenzyme that catalyzes the production of N-acylethanolamines, a class of lipid signaling molecules. While direct studies on this compound as a NAPE-PLD inhibitor are not prominent, research on other small-molecule inhibitors provides a model for its potential mechanism. Inhibition of NAPE-PLD often involves interaction with the enzyme's hydrophobic substrate-binding cavity and its catalytic zinc center. nih.govescholarship.org Potent inhibitors have been developed that feature a 4-pyridyl-phenyl moiety, which occupies the hydrophobic cavity where the fatty acyl chains of the substrate would normally bind. nih.govescholarship.org The binding can be further stabilized by polar interactions and hydrogen bonds with residues such as Gln320 and Asp189. nih.govescholarship.org The discovery of the first selective NAPE-PLD inhibitors has paved the way for understanding the structural requirements for potent inhibition of this enzyme. rsc.org

Advanced Applications of 4 Phenyl 1 Prop 2 Yn 1 Yl Piperidine in Chemical Biology Research

Development and Utilization as Chemical Probes

The structural attributes of 4-Phenyl-1-(prop-2-yn-1-yl)piperidine make it an ideal candidate for the development of chemical probes. These probes are instrumental in the study of complex biological systems, enabling the identification and characterization of protein targets and the elucidation of biological pathways.

Application in Target Validation and Biological Pathway Elucidation

The terminal alkyne of this compound can be utilized as a bioorthogonal handle. nih.gov This allows for the molecule to be tagged with a reporter molecule, such as a fluorophore or a biotin tag, via click chemistry. iris-biotech.de This "clickable" functionality is a powerful tool for target validation. For instance, if a derivative of 4-phenylpiperidine (B165713) is hypothesized to bind to a specific protein, a probe based on this compound can be synthesized. This probe can be introduced into a biological system, and after binding to its target, the reporter tag can be attached. The tagged protein can then be visualized or isolated for identification, thereby validating the protein as a target.

Furthermore, these chemical probes can be used to map out biological pathways. By tracking the location and interactions of the probe within a cell, researchers can gain insights into the cellular processes in which the target protein is involved.

| Probe Feature | Application in Chemical Biology | Example of Utility |

| 4-Phenylpiperidine Scaffold | Targeting specific receptors or enzymes | Derivatives of 4-phenylpiperidine are known to have affinity for opioid and dopamine receptors. nih.gov |

| Propargyl Group (Alkyne) | Bioorthogonal ligation via click chemistry | Attachment of fluorescent dyes for imaging or biotin for affinity purification of target proteins. nih.gov |

| Combined Structure | Development of targeted chemical probes | A probe that can specifically label and identify novel CNS-related proteins. |

Use in Activity-Based Protein Profiling (ABPP) and Proteomics

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to label and identify active enzymes in complex biological samples. mdpi.com Probes used in ABPP typically consist of a reactive group that covalently modifies the active site of an enzyme and a reporter tag for detection.

The propargyl group in this compound can be incorporated into the design of activity-based probes. acs.org While the 4-phenylpiperidine moiety can direct the probe to a specific class of enzymes, the terminal alkyne can be used to attach a reporter tag after the probe has reacted with its target. This two-step approach, where the reporter tag is added via click chemistry, offers several advantages, including the use of smaller, more cell-permeable probes. mdpi.com

In a typical ABPP experiment using a probe derived from this compound, the probe would be incubated with a cell lysate or live cells. After the probe has covalently labeled its target enzymes, a fluorescent or biotinylated azide (B81097) would be added, which would react with the alkyne handle on the probe. The labeled proteins can then be visualized by in-gel fluorescence scanning or enriched for identification by mass spectrometry.

Role as a Versatile Synthetic Building Block in Organic Synthesis

The presence of the reactive propargyl group makes this compound a valuable and versatile building block in organic synthesis. mdpi.com

Precursor for Complex Heterocyclic Systems and Bioactive Molecules

The terminal alkyne of this compound can participate in a wide range of chemical reactions, allowing for its elaboration into more complex molecular architectures. libretexts.org For example, it can undergo cycloaddition reactions to form various heterocyclic systems. The copper-catalyzed azide-alkyne cycloaddition is a prime example, leading to the formation of 1,2,3-triazoles. nih.gov Triazoles are a common feature in many medicinally important compounds.

Moreover, the alkyne can be used in coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds. This allows for the connection of the 4-phenylpiperidine moiety to other molecular fragments, enabling the synthesis of a diverse array of potential drug candidates. Propargylamines, a class of compounds to which this compound belongs, are recognized as key intermediates in the synthesis of biologically active molecules and natural products. researchgate.netresearchgate.net

Scaffold for Novel Functional Materials and Catalysts

The unique electronic and structural properties of the alkyne group also lend themselves to applications in materials science and catalysis. Terminal alkynes can be used in the synthesis of polymers and other materials with interesting electronic and optical properties. nih.gov For instance, polymers incorporating the 4-phenylpiperidine scaffold could have potential applications in areas such as organic electronics or as specialized coatings.

In the field of catalysis, propargylamines can serve as ligands for transition metal catalysts. dntb.gov.ua The nitrogen atom of the piperidine (B6355638) ring and the alkyne can coordinate to a metal center, creating a unique chemical environment that can facilitate specific catalytic transformations.

Research Tools for Receptor and Enzyme Studies

The 4-phenylpiperidine scaffold is a well-known privileged structure in medicinal chemistry, with numerous derivatives exhibiting high affinity for a variety of receptors and enzymes. wikipedia.org This makes this compound a valuable tool for studying these biological targets.

Derivatives of 4-phenylpiperidine have been extensively studied as ligands for opioid receptors, particularly the mu-opioid receptor. researchgate.netnih.govdrugbank.comnih.gov They have also been investigated as antagonists for the dopamine D2 receptor. nih.gov The introduction of the propargyl group provides a point of attachment for further modifications, allowing for the systematic exploration of the structure-activity relationships (SAR) of these ligands.

By synthesizing a library of compounds based on the this compound scaffold, researchers can probe the binding pockets of receptors and enzymes. The alkyne group can be used to attach different substituents, and the effects of these modifications on binding affinity and selectivity can be measured. This information is crucial for the rational design of new and more effective therapeutic agents. For example, propargyl-linked antifolates have been developed as potent inhibitors of dihydrofolate reductase. nih.gov

| Compound Class | Target Receptor/Enzyme | Research Application |

| 4-Phenylpiperidine derivatives | Mu-opioid receptors | Development of novel analgesics. researchgate.netnih.govdrugbank.comnih.gov |

| 4-Phenylpiperidine derivatives | Dopamine D2 receptors | Investigation of treatments for neurological disorders. nih.gov |

| 4-Phenylpiperidine-2-carboxamide analogues | Serotonin (B10506) 5-HT2C receptor | Development of positive allosteric modulators. nih.gov |

| Propargyl-containing compounds | Dihydrofolate reductase | Design of novel antimicrobial agents. nih.gov |

| N-propargylamine derivatives | Monoamine oxidase B | Potential treatments for neurodegenerative diseases. mdpi.com |

Q & A

Q. Table 1. Biological Activity of Structural Analogs

| Compound | Structural Features | Reported Activity |

|---|---|---|

| Compound A | Piperidine + phenyl group | Antidepressant |

| Compound B | Chlorophenyl substitution | Anticancer |

| Target Compound | Phenyl + propargyl substitution | Under investigation |

What methodologies are effective in studying the interaction of this compound with biological macromolecules?

Advanced Research Question

Mechanistic insights require:

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., , ) to receptors .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .

- Molecular Docking : Predicts binding modes using software like AutoDock Vina .

- Cryo-EM : Visualizes compound-protein complexes at near-atomic resolution .

How can computational reaction path search methods enhance the design of novel derivatives?

Advanced Research Question

Innovative approaches include:

- Quantum Chemical Calculations : Predict feasible reaction pathways (e.g., alkyne coupling) using DFT .

- Machine Learning : Trains models on existing synthetic data to propose optimal conditions (solvent, catalyst) .

- Feedback Loops : Integrate experimental data (e.g., failed reactions) to refine computational predictions .

What safety protocols are critical during the synthesis of this compound?

Basic Research Question

Follow hazard-specific guidelines:

- Explosivity (H200) : Avoid peroxidizable solvents .

- Toxicity (H300) : Use fume hoods and PPE during handling .

- Storage : Keep at 2–8°C in inert atmospheres to prevent degradation .

What strategies validate the pharmacological relevance of this compound against structurally similar compounds?

Advanced Research Question

Prioritize:

- In Vitro Screening : Test against panels of enzymes (e.g., kinases, CYP450s) to identify off-target effects .

- In Vivo Models : Use rodent studies to assess bioavailability and toxicity .

- Comparative Pharmacokinetics : Measure half-life, clearance, and metabolite profiles relative to analogs .

How to address discrepancies in synthetic yields reported under varying conditions?

Advanced Research Question

Employ statistical and experimental design:

- Design of Experiments (DOE) : Vary parameters (temperature, stoichiometry) to identify critical factors .

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation .

- Controlled Replication : Repeat experiments with identical reagent batches and equipment .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.